![molecular formula C9H14O B13633763 (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane](/img/structure/B13633763.png)
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,6S)-5-Oxatricyclo[7100,4,6]decane is a unique organic compound characterized by its tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane typically involves the use of specific organic precursors and controlled reaction conditions. One common method is the pyrolysis synthesis, where organic precursors are thermochemically decomposed at elevated temperatures under a specific atmosphere . This method has been successfully used to synthesize various tricyclic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale pyrolysis synthesis or other advanced techniques such as spray drying (SD) and spray pyrolysis (SP). These methods are chosen for their efficiency and ability to produce high-quality compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions often involve specific temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of (4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in gene expression and cellular functions . These interactions are crucial for its biological and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
- (3R,4S,5S)-4,5-Epoxy-3-(1-Ethyl-Propoxy) Cyclohex-1-Ene-1-Carboxylate
Uniqueness
(4R,6S)-5-Oxatricyclo[7.1.0.0,4,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(4R,6S)-5-oxatricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C9H14O/c1-3-8-9(10-8)4-2-7-5-6(1)7/h6-9H,1-5H2/t6?,7?,8-,9+ |
InChI-Schlüssel |
JXZWFEFBDGBUGO-WZENYGAOSA-N |
Isomerische SMILES |
C1CC2CC2CC[C@H]3[C@@H]1O3 |
Kanonische SMILES |
C1CC2C(O2)CCC3C1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


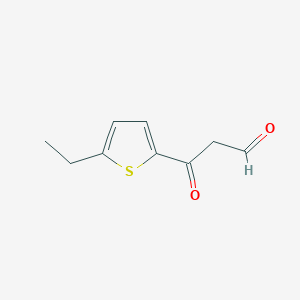
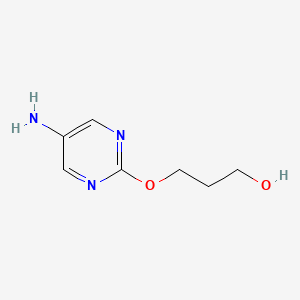
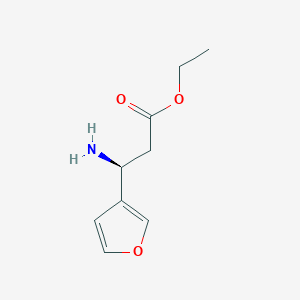
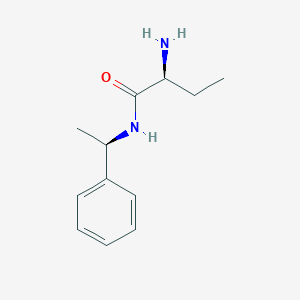

![2-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]methyl}-3-methylbutanoic acid](/img/structure/B13633708.png)
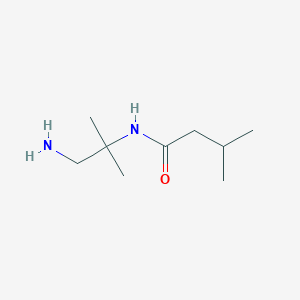

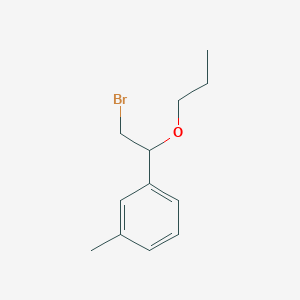
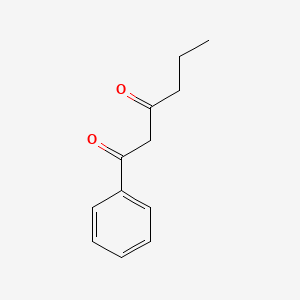
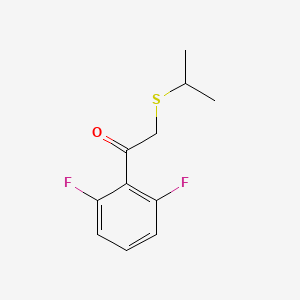
![1-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B13633740.png)
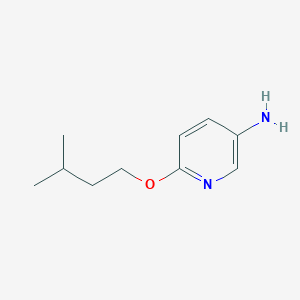
![6-Bromo-2-(1-methylethyl)-2H-pyrazolo[4,3-b]pyridine](/img/structure/B13633775.png)
